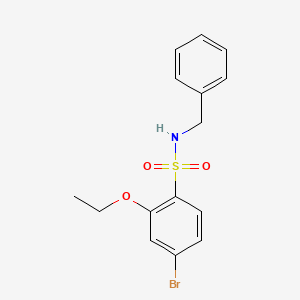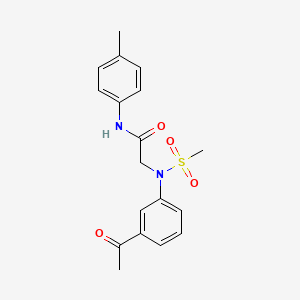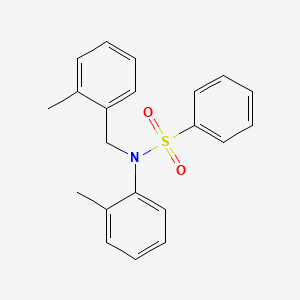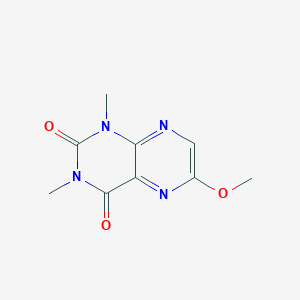![molecular formula C27H26N2O4S B3609638 N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3609638.png)
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide
Übersicht
Beschreibung
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair and cell survival, and their inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Wirkmechanismus
PARP enzymes play a crucial role in DNA repair by detecting and repairing single-strand DNA breaks. Inhibition of PARP enzymes by N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide leads to the accumulation of DNA damage, which ultimately leads to cell death. This mechanism of action is particularly effective in cancer cells, which have a higher rate of DNA damage and repair compared to normal cells.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit PARP enzymes, leading to increased DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical and clinical trials. However, the long-term effects of this compound on normal cells and tissues are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA repair and cell survival. However, its high potency and selectivity may also limit its use in certain experimental settings, as it may lead to off-target effects or toxicity in normal cells.
Zukünftige Richtungen
For research on N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide include:
1. Investigating the efficacy of this compound in combination with other cancer therapies, such as immunotherapy or targeted therapy.
2. Studying the long-term effects of this compound on normal cells and tissues, and developing strategies to mitigate potential toxicity.
3. Developing new formulations of this compound that can be delivered more effectively to cancer cells.
4. Investigating the role of PARP enzymes in other cellular processes, such as gene regulation and epigenetic modifications.
In conclusion, this compound is a potent and selective inhibitor of PARP enzymes that has shown promise as a cancer therapy in preclinical and clinical trials. Its mechanism of action involves the accumulation of DNA damage and cell death in cancer cells, making it a valuable tool for studying the role of PARP enzymes in DNA repair and cell survival. However, further research is needed to fully understand its potential benefits and limitations, and to develop strategies to mitigate potential toxicity.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting PARP enzymes, leading to DNA damage and cell death in cancer cells.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-20-17-23(15-16-26(20)33-2)34(31,32)29(18-21-9-4-3-5-10-21)19-27(30)28-25-14-8-12-22-11-6-7-13-24(22)25/h3-17H,18-19H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAKQKSBLZJBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3609562.png)
![2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B3609564.png)

![2,4-dichloro-N-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}benzamide](/img/structure/B3609572.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3609588.png)


![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3609602.png)
![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3609610.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-isopropylacetamide](/img/structure/B3609617.png)

![N-(4-chlorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B3609651.png)
![3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3609656.png)